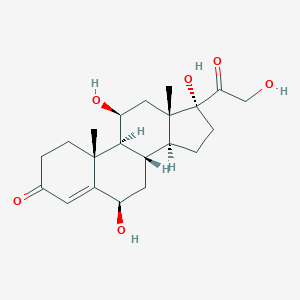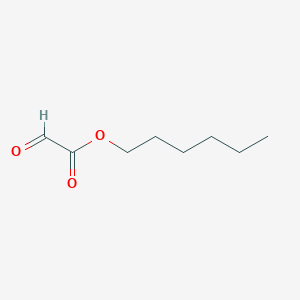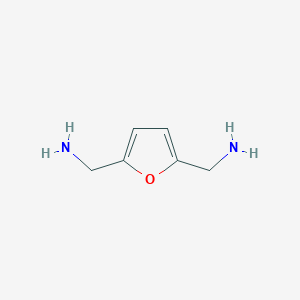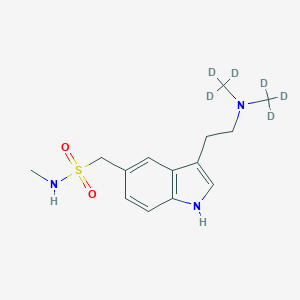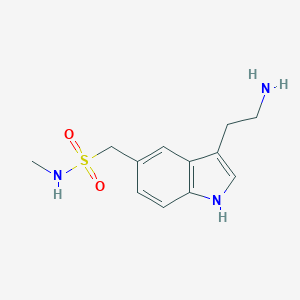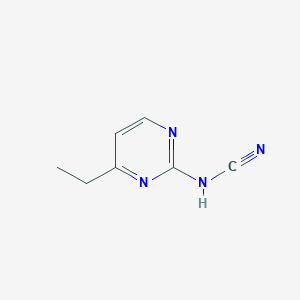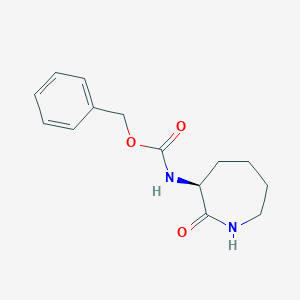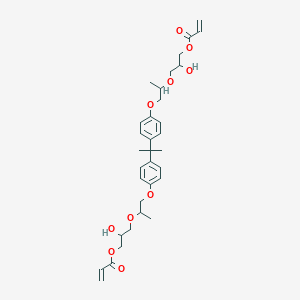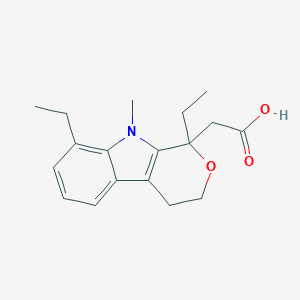
N-Methyl Etodolac
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-Methyl Etodolac involves the methylation of Etodolac. Key studies have described the synthesis of Etodolac metabolites, including N-Methyl Etodolac, for confirming their identity and evaluating their biological activity. These metabolites were synthesized to study their roles in anti-inflammatory effects and their capacity to block prostaglandin production (Humber et al., 1988). Additionally, the synthesis of novel isochromen-1-one analogues of Etodolac, including N-methylated variants, has been reported, showcasing a method to derive new compounds from the Etodolac bulk drug (Napoleon et al., 2017).
Molecular Structure Analysis
The molecular structure of N-Methyl Etodolac, like its parent compound Etodolac, features modifications that are critical for its biological activity. The structural analyses involve advanced techniques such as FT-IR, NMR, and mass spectroscopy to characterize the synthesized compounds and their derivatives (Napoleon et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving N-Methyl Etodolac include its formation from Etodolac through methylation. The compound's reactions and stability are crucial for understanding its pharmacological profile. Studies on Etodolac degradation in aqueous solutions provide insights into the stability and degradation pathways of related compounds, including metabolites like N-Methyl Etodolac (Lee et al., 1988).
Applications De Recherche Scientifique
N-Methyl Etodolac was synthesized and tested for its activity in models of inflammation and prostaglandin production inhibition. In a rat adjuvant edema model and in vitro studies with chondrocyte cells, it showed inactive or marginal activity in blocking prostaglandin production (Humber et al., 1988).
The synthesis of N-Methyl Etodolac has been achieved with remarkable yields of 67-72%, offering novel anti-inflammatory drug analogues (Napoleon et al., 2017).
Research indicates that Etodolac, from which N-Methyl Etodolac is derived, is an effective and well-tolerated alternative to other NSAIDs in treating arthritic diseases and various pain states (Balfour & Buckley, 1991).
N-Methyl Etodolac derivatives exhibited anticancer activity, particularly against the prostate cancer cell line PC-3, while showing no cytotoxicity toward rat fibroblasts (Çıkla et al., 2013).
It was observed that Etodolac reduced severe cholangitis and accelerated biliary epithelial cell kinetics, preventing chemically induced biliary carcinogenesis in animal models (Tsuneoka et al., 2004).
Etodolac nanosuspension-based gel formulation showed promise for enhanced anti-inflammatory and analgesic activity when delivered topically (Karakucuk et al., 2021).
N-Methyl Etodolac analogues demonstrated comparable in-vitro anti-inflammatory activity to standard Etodolac (Napoleon & Sharma, 2017).
Safety And Hazards
Etodolac is toxic if swallowed and causes serious eye irritation . Gastrointestinal ulceration occurs in less than 0.3% of patients taking etodolac, and drug-related hepatic, renal, and hematologic dysfunctions are rare . The elderly appear to be no more at risk of experiencing adverse effects than the general population .
Propriétés
IUPAC Name |
2-(1,8-diethyl-9-methyl-3,4-dihydropyrano[3,4-b]indol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21)17(14)19(3)16(12)13/h6-8H,4-5,9-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGKDAYQHVFRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2C)C(OCC3)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556561 | |
| Record name | (1,8-Diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl Etodolac | |
CAS RN |
849630-94-0 | |
| Record name | (1,8-Diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin](/img/structure/B21119.png)
